ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate
Overview
Description
Ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group attached to a sulfonyl amino group, which is further connected to an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate typically involves a multi-step process:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce the nitro group at the desired position on the phenyl ring.
Sulfonylation: The nitro-substituted benzoate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to form the sulfonyl chloride intermediate.
Amination: The sulfonyl chloride intermediate reacts with an amine, such as aniline, to form the sulfonamide linkage.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the target compound, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of catalysts, higher temperatures, and pressures to increase yield and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonamide linkage can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Ethyl 2-{[(3-aminophenyl)sulfonyl]amino}benzoate.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide moiety.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with biological targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
- Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate
- Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate
- Ethyl 2-{[(3-chlorophenyl)sulfonyl]amino}benzoate
Comparison:
- Ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate is unique due to the position of the nitro group, which influences its electronic properties and reactivity.
- Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate has the nitro group in the para position, which may result in different steric and electronic effects.
- Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate has the nitro group in the ortho position, potentially leading to intramolecular interactions.
- Ethyl 2-{[(3-chlorophenyl)sulfonyl]amino}benzoate contains a chlorine substituent instead of a nitro group, affecting its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(3-nitrophenyl)sulfonylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-2-23-15(18)13-8-3-4-9-14(13)16-24(21,22)12-7-5-6-11(10-12)17(19)20/h3-10,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBALCBDWBJJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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